2-((4-fluorophenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
Description
This compound is a benzothiazole-derived acetamide featuring a 4-fluorophenylthio group and a 6-methyl-substituted tetrahydrobenzo[d]thiazole core. Its structure combines a sulfur-linked fluorophenyl moiety with a partially saturated benzothiazole ring, which may enhance metabolic stability and binding affinity in biological systems.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS2/c1-10-2-7-13-14(8-10)22-16(18-13)19-15(20)9-21-12-5-3-11(17)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRSMFSRBVPDNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the 4-fluorophenylthio intermediate. This intermediate is then reacted with 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or thiazolyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation or microbial infections.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
Key analogs :
- N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide (): This compound substitutes the tetrahydrobenzo[d]thiazole core with a trifluoromethyl group and replaces the thioether linkage with a methoxy-phenylacetamide.
- N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-(4-sulfamoylphenyl)acetamide (): Features an ethoxy group and a sulfamoylphenyl substituent. The sulfamoyl group introduces hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability relative to the fluorophenylthio group .
Table 1: Substituent Effects on Benzothiazole Derivatives
| Compound | Core Substituent | Acetamide Substituent | Key Functional Groups |
|---|---|---|---|
| Target Compound | 6-Methyl (tetrahydro) | 4-Fluorophenylthio | Thioether, Fluorine |
| N-(6-Trifluoromethylbenzothiazol-2-yl) | 6-CF3 | 4-Methoxyphenyl | Trifluoromethyl, Methoxy |
| N-(6-Ethoxybenzo[d]thiazol-2-yl) | 6-Ethoxy | 4-Sulfamoylphenyl | Ethoxy, Sulfonamide |
Thioether vs. Ether/Oxygen-Based Linkages
The target compound’s thioether (-S-) linkage contrasts with oxygen-based linkages (e.g., methoxy or ethoxy groups) in analogs. For example:
- 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide () uses an amino (-NH-) linkage, which may confer hydrogen-bonding interactions but lower stability under acidic conditions .
Spectral and Physicochemical Properties
- IR Spectra : Thioacetamide derivatives (e.g., compounds in ) show C=S stretching at 1243–1258 cm⁻¹, absent in oxygen-linked analogs. The target compound’s thioether group would similarly lack C=O bands (~1660 cm⁻¹), aligning with triazole-thione derivatives .
- NMR : Methyl groups in tetrahydrobenzo[d]thiazole cores (e.g., δ 1.3 ppm for CH3 in ) suggest similar chemical environments for the target compound’s 6-methyl group .
Table 2: Comparative Spectral Data
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a thiazole derivative noted for its diverse biological activities and potential therapeutic applications. Its unique structure, featuring a fluorophenyl group and a tetrahydrobenzo[d]thiazole moiety, may influence its interaction with various biological targets.
Chemical Structure and Properties
The chemical formula of the compound is , and it has a molecular weight of 319.39 g/mol. The presence of the 4-fluorophenyl group enhances the compound's reactivity and may contribute to its biological efficacy.
Biological Activities
Research has demonstrated that thiazole derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Some thiazole derivatives have shown effectiveness against various microbial strains.
- Antitumor Activity : Studies indicate that modifications in the thiazole structure can lead to compounds with significant anticancer properties.
- Antimalarial Activity : Recent studies have explored the antimalarial potential of thiazole derivatives against Plasmodium falciparum.
Table 1: Summary of Biological Activities
The biological activity of this compound may involve:
- Inhibition of Enzymatic Pathways : Thiazole derivatives often act as enzyme inhibitors, which can disrupt critical metabolic pathways in pathogens or cancer cells.
- Interaction with Receptors : The compound may interact with specific receptors or proteins involved in disease processes, altering cellular responses.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that:
- The presence of electron-withdrawing groups (like fluorine) at specific positions on the phenyl ring enhances biological activity.
- Modifications to the thiazole core can significantly affect potency and selectivity against various biological targets.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives similar to our compound:
- Anticancer Activity : A study reported that certain thiazole derivatives exhibited moderate to high anticancer activity across multiple cancer cell lines. The modifications on the thiazole ring were crucial for enhancing activity .
- Leishmanicidal Properties : Research on phthalimido-thiazole derivatives demonstrated promising leishmanicidal activity with low toxicity towards mammalian cells .
Q & A
Q. Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer: Optimization may involve screening catalysts (e.g., AlCl₃ for thiazole ring formation, as noted in ), adjusting stoichiometry, or using microwave-assisted synthesis to reduce reaction time. Solvent selection is critical: dimethylformamide (DMF) enhances solubility of intermediates, while ethanol aids in recrystallization. Advanced characterization (e.g., HPLC or LC-MS) should be used to monitor reaction progress and identify byproducts. highlights the importance of reflux duration (e.g., 4 hours) and controlled cooling to minimize side reactions .
Basic: What techniques are used to confirm the structural identity of this compound?
Methodological Answer:
X-ray crystallography (as demonstrated in for analogous thiazole-acetamide derivatives) provides definitive structural confirmation. Complementary methods include:
Q. Advanced: How can discrepancies in spectral data between computational and experimental results be resolved?
Methodological Answer: Discrepancies often arise from conformational flexibility or crystal packing effects. Use density functional theory (DFT) calculations to model the compound’s lowest-energy conformation and compare with experimental data (e.g., X-ray bond lengths and angles). For NMR, employ 2D techniques (COSY, HSQC) to resolve overlapping signals. Cross-validate findings with alternative methods, such as powder XRD or dynamic NMR, as discussed in for resolving tautomeric forms .
Basic: What initial biological screening assays are recommended for this compound?
Methodological Answer:
Begin with in vitro assays:
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorometric assays targeting kinases or cyclooxygenases (COX-1/2), as shown in for structurally related thiazoles .
Q. Advanced: How can structure-activity relationship (SAR) studies guide further modifications?
Methodological Answer: Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl groups) and assess activity changes. Use molecular docking to predict binding interactions with targets (e.g., COX-2 active site). notes that thiazole ring substitution significantly impacts bioactivity; for example, methyl groups at the 6-position (as in this compound) may enhance metabolic stability .
Basic: How should researchers assess the environmental impact of this compound?
Q. Advanced: What methodologies evaluate long-term ecological risks?
Methodological Answer: Implement microcosm/mesocosm studies to simulate real-world exposure. Monitor biodegradation pathways (e.g., LC-MS/MS for metabolite identification) and chronic effects on soil microbiota. ’s INCHEMBIOL project design, which includes multi-year field assessments, provides a template for longitudinal studies .
Basic: What analytical methods ensure reproducibility in quantifying this compound?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30).
- Calibration curves : Prepare standards in triplicate, ensuring linearity (R² > 0.99).
- Inter-laboratory validation : Share protocols and reference materials to minimize variability, as emphasized in ’s randomized block design principles .
Q. Advanced: How can researchers address batch-to-batch variability in purity?
Methodological Answer: Adopt quality-by-design (QbD) approaches: Control critical parameters (e.g., reaction temperature, solvent purity) using design of experiments (DoE). Implement orthogonal analytical methods (e.g., NMR purity vs. HPLC) and track impurities via LC-MS. ’s synthesis protocol specifies recrystallization as a key purity-enhancing step .
Basic: How should conflicting data about this compound’s activity be analyzed?
Methodological Answer:
Conduct a meta-analysis of published studies, focusing on experimental variables (e.g., cell line differences, assay conditions). Use statistical tools (e.g., Cohen’s d for effect size) to quantify discrepancies. ’s comparative methodology framework, though from social sciences, is adaptable for cross-study validation .
Q. Advanced: What statistical models resolve contradictions in dose-response data?
Methodological Answer: Apply mixed-effects models to account for inter-study variability. Bayesian meta-analysis can integrate prior data (e.g., structurally similar compounds’ activities) to refine potency estimates. For mechanistic contradictions, use pathway analysis (e.g., KEGG enrichment) to identify context-dependent biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
